Silver salicylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

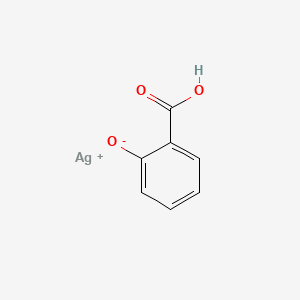

Silver salicylate is a compound formed by the combination of silver ions and salicylic acid. This synthesis results in a unique substance that leverages the properties of both components, creating a versatile ingredient for various applications. The compound harnesses the antimicrobial characteristics of silver and the skin-exfoliating effects of salicylic acid, making it particularly useful in cosmetic and medical applications .

Mechanism of Action

Target of Action

Silver salicylate is a compound that combines the properties of silver and salicylate. The primary targets of this compound are proteins and enzymes in cells. Silver ions bind to nucleophilic amino acids, as well as sulfhydryl, amino, imidazole, phosphate, and carboxyl groups in proteins, causing protein denaturation and enzyme inhibition . Salicylates, on the other hand, directly and irreversibly inhibit COX-1 and COX-2 enzymes, which are essential for the biosynthesis of prostaglandins .

Mode of Action

This compound interacts with its targets in a unique way. The silver component binds to surface membranes and proteins, causing proton leaks in the membrane, leading to cell death . Salicylic acid, the active component of salicylate, inhibits the activity of cyclooxygenases (COX-1 and COX-2), essential for the biosynthesis of prostaglandins . This inhibition decreases the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving inflammation and pain signaling. Salicylates reduce inflammation by inhibiting the activity of cyclooxygenases (COX-1 and COX-2), essential for the biosynthesis of prostaglandin . In plants, salicylic acid biosynthesis originates from two pathways: the isochorismate synthase (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway .

Pharmacokinetics

The pharmacokinetics of salicylates have been well-studied. After oral administration, salicylates are rapidly absorbed and undergo first-order kinetics with an absorption half-life ranging from 5 to 16 minutes . Hydrolysis of salicylates to salicylic acid occurs in the liver and, to a lesser extent, the stomach, so that only a portion of the dose reaches the systemic circulation as salicylates . Salicylic acid is renally excreted in part unchanged, and the rate of elimination is influenced by urinary pH, the presence of organic acids, and the urinary flow rate .

Result of Action

The molecular and cellular effects of this compound’s action are multifaceted. Silver ions cause protein denaturation and enzyme inhibition, leading to cell death . Salicylates, on the other hand, have been shown to induce S-phase arrest and impair DNA-damage repair mechanisms, enhancing the antitumor activity of certain drugs . They also stimulate the respiratory center in the brainstem to produce tachypnea, hyperpnea, and respiratory alkalosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, salicylates can antagonize the oxidative damaging effect of metal toxicity directly by acting as an antioxidant to scavenge the reactive oxygen species and by activating the antioxidant systems of plants . Furthermore, the production of salicylates in bacteria is often linked to the biosynthesis of small ferric-ion-chelating molecules, salicyl-derived siderophores, under iron-limited conditions .

Biochemical Analysis

Biochemical Properties

Salicylates, including silver salicylate, are synthesized from chorismate, which is derived from the shikimate pathway . They interact with various enzymes and proteins. For instance, salicylates have been reported to interact with isochorismate synthase, an enzyme that converts chorismate to isochorismate, a common precursor for synthesizing salicylic acid .

Cellular Effects

Salicylates have been found to have significant effects on various types of cells and cellular processes. For instance, salicylates can cause a decrease in arterial pH, which may result in rapid shifts of salicylate into the brain and heart, causing swift deterioration .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules. Salicylic acid, a component of this compound, modulates COX-1 enzymatic activity to decrease the formation of pro-inflammatory prostaglandins .

Temporal Effects in Laboratory Settings

In laboratory settings, salicylates demonstrate a mixed acid-base disturbance. They stimulate the respiratory centers causing hyperpnoea, resulting in a respiratory alkalosis .

Dosage Effects in Animal Models

In animal models, a single high dose of salicylate has been shown to induce acute tinnitus that occurs within 2–3 h and lasts for about 72 h .

Metabolic Pathways

Salicylates are involved in various metabolic pathways. They are synthesized from chorismate, which is derived from the shikimate pathway .

Transport and Distribution

Salicylates, including this compound, are highly protein-bound and are distributed in the synovial cavity, central nervous system, and saliva .

Preparation Methods

Synthetic Routes and Reaction Conditions: Silver salicylate can be synthesized through a precipitation method. This involves reacting silver nitrate with sodium salicylate at room temperature. The reaction typically proceeds as follows: [ \text{AgNO}_3 + \text{C}_7\text{H}_5\text{NaO}_3 \rightarrow \text{AgC}_7\text{H}_5\text{O}_3 + \text{NaNO}_3 ] The resulting this compound precipitate is then filtered and dried .

Industrial Production Methods: In industrial settings, the production of this compound may involve more sophisticated techniques to ensure purity and scalability. Methods such as sonochemical synthesis, which uses ultrasonic waves to induce chemical reactions, have been explored for the production of this compound nanoparticles .

Chemical Reactions Analysis

Types of Reactions: Silver salicylate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form silver oxide and other by-products.

Reduction: It can be reduced to elemental silver under certain conditions.

Substitution: this compound can participate in substitution reactions where the salicylate group is replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents such as hydrogen peroxide.

Reduction: Reducing agents like hydrazine hydrate are commonly used.

Substitution: Various ligands can be introduced under controlled conditions to achieve substitution reactions.

Major Products:

Oxidation: Silver oxide and other oxidized products.

Reduction: Elemental silver.

Substitution: Compounds with different ligands replacing the salicylate group.

Scientific Research Applications

Silver salicylate has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other silver compounds and nanoparticles.

Biology: Explored for its antimicrobial properties, particularly in combating multidrug-resistant bacteria.

Medicine: Investigated for its potential in wound healing and as an anticancer agent.

Industry: Utilized in the production of silver-based materials with unique optical and electronic properties

Comparison with Similar Compounds

Aspirin (Acetylsalicylic Acid): Shares the salicylate component but lacks the antimicrobial properties of silver.

Magnesium Salicylate: Another salicylate compound used for its analgesic and anti-inflammatory properties.

Bismuth Subsalicylate: Known for its use in treating gastrointestinal issues.

Uniqueness of Silver Salicylate: this compound is unique due to its combination of antimicrobial and exfoliating properties, making it particularly valuable in both medical and cosmetic applications. Its ability to release silver ions provides a distinct advantage over other salicylate compounds .

Properties

CAS No. |

528-93-8 |

|---|---|

Molecular Formula |

C7H6AgO3 |

Molecular Weight |

245.99 g/mol |

IUPAC Name |

2-hydroxybenzoic acid;silver |

InChI |

InChI=1S/C7H6O3.Ag/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10); |

InChI Key |

ILMDEAUTBFNYPO-UHFFFAOYSA-N |

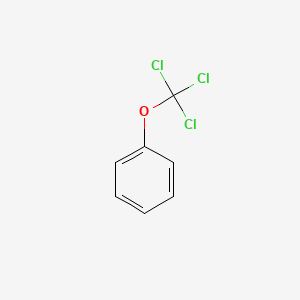

SMILES |

C1=CC=C(C(=C1)C(=O)O)[O-].[Ag+] |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)O.[Ag] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1604603.png)

![(3AS-cis)-1,3-Dibenzyltetrahydro-1H-thieno[3,4-D]imidazole-2,4-dione](/img/structure/B1604620.png)